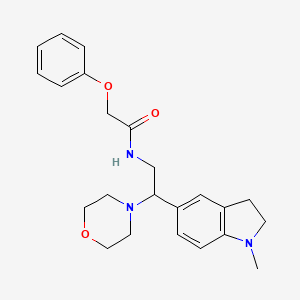

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide

CAS No.: 922033-80-5

Cat. No.: VC4424610

Molecular Formula: C23H29N3O3

Molecular Weight: 395.503

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922033-80-5 |

|---|---|

| Molecular Formula | C23H29N3O3 |

| Molecular Weight | 395.503 |

| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C23H29N3O3/c1-25-10-9-19-15-18(7-8-21(19)25)22(26-11-13-28-14-12-26)16-24-23(27)17-29-20-5-3-2-4-6-20/h2-8,15,22H,9-14,16-17H2,1H3,(H,24,27) |

| Standard InChI Key | GWGPQUSCJBVQBM-UHFFFAOYSA-N |

| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCOCC4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide, reflects three key components:

-

Indoline moiety: A bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, methylated at the nitrogen atom.

-

Morpholine ring: A six-membered heterocycle with one nitrogen and one oxygen atom, contributing to solubility and hydrogen-bonding capacity.

-

Phenoxyacetamide group: A phenyl ether linked to an acetamide, enhancing lipophilicity and potential target binding .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₉N₃O₃ | PubChem |

| Molecular Weight | 395.5 g/mol | PubChem |

| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide | PubChem |

| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCOCC4 | PubChem |

Synthesis and Derivative Design

While no direct synthesis protocol is documented for this compound, analogous molecules suggest a multi-step approach:

-

Indoline Formation: Cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

-

Morpholine Introduction: Nucleophilic substitution or reductive amination to attach the morpholine ring.

-

Phenoxyacetamide Coupling: Amide bond formation between the morpholinoethyl-indoline intermediate and phenoxyacetic acid using coupling agents like TBTU or HATU .

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlights the use of alkylation reactions with chloroacetophenones, a strategy adaptable to this compound’s synthesis .

Chemical Reactivity and Stability

Reaction Pathways

The compound’s functional groups permit diverse transformations:

-

Amide Hydrolysis: Under acidic or basic conditions, the acetamide bond may cleave to yield phenoxyacetic acid and the amine intermediate.

-

Morpholine Oxidation: Strong oxidants (e.g., KMnO₄) could convert morpholine to morpholine-N-oxide, altering solubility .

-

Indoline Aromaticity: The indoline ring may undergo electrophilic substitution at the 5-position due to electron-rich aromatic systems.

Physicochemical Properties

-

Solubility: Predicted low aqueous solubility (logP ≈ 3.5) due to the phenoxy group, necessitating formulation with co-solvents.

-

Stability: Susceptible to photodegradation given the indoline’s conjugated π-system, requiring storage in amber containers.

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The compound serves as a scaffold for developing CNS-targeted agents, leveraging its blood-brain barrier permeability potential .

-

Polypharmacology: Hybrid structure enables simultaneous modulation of multiple targets (e.g., monoamine oxidases and ion channels).

Material Science

-

Polymer Additives: Morpholine derivatives act as corrosion inhibitors or stabilizers in industrial polymers .

-

Coordination Chemistry: The amide and morpholine groups may chelate metal ions, relevant to catalysis or imaging agents .

Challenges and Future Directions

Knowledge Gaps

-

Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME).

-

Toxicity Profile: Acute and chronic toxicity studies are needed to evaluate safety margins.

Synthetic Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume